molecular formula C14H18Cl2N2O B1678930 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride CAS No. 123464-89-1

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride

Cat. No.: B1678930
CAS No.: 123464-89-1
M. Wt: 301.2 g/mol
InChI Key: HSEQUIRZHDYOIX-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PNU-282987 is a chemical compound that acts as a potent and selective agonist for the alpha7 subtype of neural nicotinic acetylcholine receptors. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has shown promise in enhancing cognitive functions and has been investigated for its potential use in treating conditions such as schizophrenia and Alzheimer’s disease .

Mechanism of Action

Target of Action

PNU-282987 is a potent and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors (α7 nAChR) . The α7 nAChR is a type of ionotropic receptor that is widely expressed in the central and peripheral nervous systems .

Mode of Action

PNU-282987 interacts with its target, the α7 nAChR, by binding to it and activating it . This activation leads to the opening of the receptor’s associated ion channel, allowing the flow of ions across the cell membrane . This can result in various cellular responses, depending on the specific cell and tissue context .

Biochemical Pathways

The activation of α7 nAChR by PNU-282987 has been shown to have anti-inflammatory effects . For example, it has been found to attenuate type 2 innate lymphoid cells (ILC2s)-mediated allergic airway inflammation . This is achieved through the reduction of GATA3 and Ki67, as well as a significant reduction in IKK and NF-κB phosphorylation .

In addition, PNU-282987 has been shown to have neurogenic effects in the adult murine retina . It promotes the production of Muller-derived progenitor cells through signaling via the resident retinal pigment epithelium . These progenitor cells can differentiate into new, functional neurons .

Pharmacokinetics

It has been administered to mice intranasally in studies, suggesting that it may be absorbed through the mucous membranes .

Result of Action

The activation of α7 nAChR by PNU-282987 leads to various molecular and cellular effects. In the context of inflammation, it can reduce goblet cell hyperplasia in the airway, eosinophil infiltration, and ILC2s numbers in bronchoalveolar lavage fluid (BALF), following IL-33 or Alternaria Alternata challenge . In the context of neurogenesis, it stimulates the production of functional neurons as measured by electroretinograms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PNU-282987. For instance, the presence of inflammatory stimuli such as IL-33 or Alternaria Alternata can influence the compound’s anti-inflammatory effects . .

Biochemical Analysis

Biochemical Properties

PNU-282987 is a selective α7nAChR agonist . It has negligible activity at α1β1γδ and α3β4 receptors . It has a high affinity for rat α7nACh receptors (Ki = 26 nM) and acts as a functional antagonist at 5-HT3 receptors (IC50 = 4541 nM) .

Cellular Effects

PNU-282987 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate type 2 innate lymphoid cells (ILC2s)-mediated allergic airway inflammation . It also significantly improved motor deficits induced by 6-OHDA, reduced the loss of TH in the SN, suppressed the overactivation of GFAP+ cells and expression of related inflammatory cytokines, and increased the number of Foxp3+ cells .

Molecular Mechanism

The molecular mechanism of PNU-282987 involves its interaction with α7nAChRs. It causes a bi-modal signaling event in which early activation primes the retina with an inflammatory response and developmental signaling cues, followed by an inhibition of gliotic mechanisms and a decrease in the immune response, ending with upregulation of genes associated with specific retinal neuron generation .

Temporal Effects in Laboratory Settings

In laboratory settings, PNU-282987 has been shown to have significant temporal effects. For instance, it significantly reduced goblet cell hyperplasia in the airway, eosinophil infiltration, and ILC2s numbers in BALF, following IL-33 or AA challenge . Furthermore, pretreatment with PNU-282987 resulted in reductions in TNF-α and IL-6 release in a dose- and time-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of PNU-282987 vary with different dosages. For example, it has been shown to attenuate sepsis-induced lung injury in mice when administered at a dosage of 1 mg/kg .

Transport and Distribution

It is known that it interacts with α7nAChRs, which are widely distributed in the nervous system .

Subcellular Localization

It is known to interact with α7nAChRs, which are present in various cellular compartments .

Preparation Methods

The synthesis of PNU-282987 involves several steps, starting with the preparation of the core structure, which is a bicyclic compound. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PNU-282987 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: PNU-282987 can undergo substitution reactions where one functional group is replaced by another.

Comparison with Similar Compounds

PNU-282987 is unique in its high selectivity and potency for the alpha7 nicotinic acetylcholine receptors. Similar compounds include:

PNU-282987 stands out due to its high selectivity and potency, making it a valuable tool in neuroscience research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEQUIRZHDYOIX-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017103
Record name (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123464-89-1
Record name Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123464-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PNU-282987
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123464891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-282987
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810P1694K2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride
Customer
Q & A

ANone: PNU-282987 selectively binds to and activates α7nAChRs. [, , , , , , , , , , , , , , , , , , , , , ] This activation triggers a cascade of downstream effects, including modulation of neurotransmitter release, regulation of inflammatory responses, and potential neuroprotective actions. [, , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Activation of α7nAChRs by PNU-282987 has been shown to:

  • Enhance GABAergic synaptic activity: This effect was observed in brain slices and contributed to the restoration of auditory gating deficits in animal models. []
  • Reduce inflammation: PNU-282987 decreased pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) and HMGB1 expression in various models, including hepatic ischemia-reperfusion injury, sepsis, and acute lung injury. [, , ]
  • Modulate immune responses: It enhanced the activity of CD4+CD25+ regulatory T cells (Tregs), contributing to its protective effects in sepsis-induced acute kidney injury. []
  • Promote neuroprotection: PNU-282987 demonstrated neuroprotective effects against retinal ganglion cell (RGC) loss in glaucoma models, potentially through modulation of GABAergic and glutamatergic transmission. [, , , , ]
  • Influence neurogenesis: In the retina, it stimulated Müller glia cell cycle re-entry and the generation of new retinal progenitors, potentially contributing to retinal regeneration. [, ]

ANone: PNU-282987's molecular formula is C15H18Cl2N2O and its molecular weight is 315.23 g/mol.

ANone: While specific spectroscopic data is not provided in the research papers, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) were used for its detection and quantification in biological samples. []

ANone: PNU-282987 is a selective agonist for α7nAChRs and does not possess catalytic properties. Its applications lie in its potential therapeutic benefits in various disease models, as highlighted in the research papers.

ANone: The provided research does not detail any specific computational chemistry or modeling studies conducted on PNU-282987.

ANone: The research papers primarily focus on PNU-282987's therapeutic potential and do not extensively cover its toxicology profile. Further investigations are needed to fully elucidate its safety profile, including potential long-term effects.

ANone: Specific information regarding the duration of action of PNU-282987 is not available in the provided research. Further studies are needed to fully characterize its PK/PD profile.

ANone: Researchers have employed various in vitro and in vivo models to investigate the efficacy of PNU-282987, including:

  • Cell culture models: Primary cultured astrocytes and a Müller glial cell line (rMC-1) were used to study PNU-282987's effects on cell viability, apoptosis, and gene expression. [, ]
  • Animal models:
    • Glaucoma: Researchers induced glaucoma-like conditions in rats and mice to evaluate PNU-282987's neuroprotective effects on RGCs. [, , , ]
    • Sepsis: Cecal ligation and puncture (CLP) surgery and lipopolysaccharide (LPS) injection were used to induce sepsis in mice to assess the impact of PNU-282987 on inflammatory responses and survival. []
    • Acute lung injury: A cardiopulmonary bypass model in rats was employed to evaluate PNU-282987's protective effects against lung injury. []
    • Hepatic ischemia-reperfusion injury: A partial hepatic ischemia-reperfusion model in mice was used to study the impact of PNU-282987 on liver damage. []

ANone: The provided research does not mention any clinical trials involving PNU-282987.

ANone: The research papers do not provide information on resistance mechanisms or cross-resistance related to PNU-282987.

ANone: The research primarily focuses on evaluating the efficacy of PNU-282987 through different routes of administration, including intraperitoneal, intracerebroventricular, and eye drop application. [, , ] While specific drug delivery systems are not extensively discussed, the exploration of diverse administration routes suggests efforts to optimize delivery and target specific tissues.

ANone: Research regarding specific biomarkers to predict PNU-282987 efficacy, monitor treatment response, or identify adverse effects is not mentioned in the provided research.

ANone: One study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify PNU-282987 in retinal, plasma, and heart samples, demonstrating its presence in target tissues after administration. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.